Cyp3A4-IN-1

Description

Propriétés

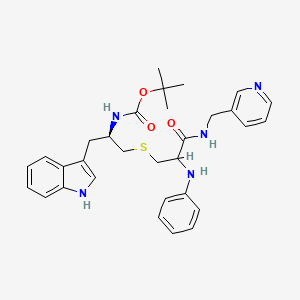

Formule moléculaire |

C31H37N5O3S |

|---|---|

Poids moléculaire |

559.7 g/mol |

Nom IUPAC |

tert-butyl N-[(2R)-1-[2-anilino-3-oxo-3-(pyridin-3-ylmethylamino)propyl]sulfanyl-3-(1H-indol-3-yl)propan-2-yl]carbamate |

InChI |

InChI=1S/C31H37N5O3S/c1-31(2,3)39-30(38)36-25(16-23-19-33-27-14-8-7-13-26(23)27)20-40-21-28(35-24-11-5-4-6-12-24)29(37)34-18-22-10-9-15-32-17-22/h4-15,17,19,25,28,33,35H,16,18,20-21H2,1-3H3,(H,34,37)(H,36,38)/t25-,28?/m1/s1 |

Clé InChI |

YCHZAYWZVPKZNW-RXVAYIKUSA-N |

SMILES isomérique |

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC=CC=C21)CSCC(C(=O)NCC3=CN=CC=C3)NC4=CC=CC=C4 |

SMILES canonique |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CSCC(C(=O)NCC3=CN=CC=C3)NC4=CC=CC=C4 |

Origine du produit |

United States |

Foundational & Exploratory

The Mechanism of Action of Cyp3A4-IN-1: A Technical Guide

Disclaimer: The compound "Cyp3A4-IN-1" is not found in the public scientific literature. This guide utilizes the well-characterized mechanism-based inhibitor, Dasatinib , as a representative example to illustrate the principles and methodologies for investigating the mechanism of action of a time-dependent CYP3A4 inhibitor. All data and specific pathways described herein pertain to Dasatinib and serve as a proxy for a hypothetical "this compound" with a similar mechanism.

This technical guide provides an in-depth overview of the mechanism of action for time-dependent inhibitors of Cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the underlying biochemical processes.

Core Mechanism: Mechanism-Based Inactivation

This compound, represented here by Dasatinib, acts as a mechanism-based inactivator of CYP3A4. This means the compound itself is a substrate for the enzyme and is converted into a reactive metabolite that subsequently inactivates the enzyme, often through covalent modification. This process is distinct from reversible inhibition as it is time-dependent, requires enzymatic turnover (NADPH-dependent), and the restoration of enzyme activity necessitates de novo protein synthesis.

The inactivation of CYP3A4 by Dasatinib proceeds through a bioactivation pathway. The primary mechanism involves the CYP3A4-mediated hydroxylation of Dasatinib at the para-position of the 2-chloro-6-methylphenyl ring. This hydroxylated intermediate is then further oxidized to form a reactive quinone-imine species.[1][2] This electrophilic intermediate can then covalently bind to nucleophilic residues within the CYP3A4 active site, leading to irreversible inactivation of the enzyme.[1][2] A minor pathway involving the formation of a reactive imine-methide has also been proposed.[1][2]

Quantitative Data

The inhibitory potency and inactivation kinetics of a mechanism-based inhibitor are characterized by several key parameters. The following table summarizes the quantitative data for the interaction of Dasatinib with CYP3A4.

| Parameter | Value | Description | Reference |

| KI | 6.3 µM | Concentration of the inhibitor that produces half-maximal inactivation. | [1] |

| kinact | 0.034 min-1 | The maximal rate of enzyme inactivation at a saturating concentration of the inhibitor. | [1] |

Signaling and Bioactivation Pathway

The bioactivation of Dasatinib by CYP3A4 is a critical step in its mechanism of action as an inhibitor. The following diagram illustrates this pathway, leading to the formation of the reactive intermediate responsible for enzyme inactivation.

Experimental Protocols

Characterizing a mechanism-based inhibitor like "this compound" involves a series of in vitro assays. Below are detailed protocols for key experiments.

IC50 Shift Assay for Time-Dependent Inhibition (TDI) Screening

This initial screening assay determines if the inhibitory effect of a compound is time-dependent. A significant increase in potency (a leftward shift in the IC50 value) after pre-incubation with NADPH suggests TDI.

Materials:

-

Human Liver Microsomes (HLMs)

-

"this compound" (test inhibitor)

-

CYP3A4 probe substrate (e.g., midazolam or testosterone)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

-

96-well plates

-

Incubator/water bath (37°C)

-

LC-MS/MS system

Procedure:

-

Prepare two sets of 96-well plates: one for the "+NADPH" condition and one for the "-NADPH" condition.

-

-NADPH Condition (Time 0 / Reversible Inhibition):

-

Add HLMs, buffer, and various concentrations of "this compound" to each well.

-

Add the CYP3A4 probe substrate.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.

-

Terminate the reaction by adding the quenching solution.

-

-

+NADPH Condition (Pre-incubation / Time-Dependent Inhibition):

-

Add HLMs, buffer, the NADPH regenerating system, and various concentrations of "this compound" to each well.

-

Pre-incubate for 30 minutes at 37°C to allow for the formation of reactive metabolites and enzyme inactivation.

-

Initiate the reaction by adding the CYP3A4 probe substrate.

-

Incubate for the same short period as the -NADPH condition (5-10 minutes) at 37°C.

-

Terminate the reaction by adding the quenching solution.

-

-

Sample Analysis:

-

Centrifuge the plates to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the formation of the probe substrate's metabolite.

-

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control for both conditions.

-

Determine the IC50 value for both the -NADPH and +NADPH conditions by non-linear regression.

-

Calculate the IC50 shift ratio: (IC50 [-NADPH]) / (IC50 [+NADPH]). A ratio > 1.5-2 is generally considered indicative of TDI.

-

Determination of KI and kinact

This experiment provides a quantitative measure of the potency and rate of inactivation.

Procedure:

-

Primary Incubation (Inactivation):

-

Prepare incubation mixtures containing HLMs, buffer, and a range of "this compound" concentrations.

-

Initiate the inactivation by adding the NADPH regenerating system.

-

At several time points (e.g., 0, 5, 10, 15, 30 minutes), withdraw an aliquot of the primary incubation mixture.

-

-

Secondary Incubation (Measurement of Remaining Activity):

-

Immediately dilute the aliquot from the primary incubation into a secondary incubation mixture containing the CYP3A4 probe substrate at a saturating concentration and NADPH. The dilution minimizes further inactivation and reversible inhibition.

-

Incubate for a short, fixed time.

-

Terminate the reaction with a quenching solution.

-

-

Sample Analysis:

-

Analyze all samples by LC-MS/MS to quantify metabolite formation.

-

-

Data Analysis:

-

For each inhibitor concentration, plot the natural logarithm of the percent remaining enzyme activity against the pre-incubation time. The slope of this line is the observed rate of inactivation (kobs).

-

Plot the kobs values against the inhibitor concentrations and fit the data to the Michaelis-Menten equation to determine KI and kinact.

-

Reactive Metabolite Trapping with Glutathione (GSH)

This experiment aims to identify the reactive metabolite by trapping it with a nucleophile, such as glutathione (GSH), to form a stable adduct that can be detected by mass spectrometry.

Procedure:

-

Incubation:

-

Prepare an incubation mixture containing HLMs, "this compound", the NADPH regenerating system, and a high concentration of GSH (e.g., 1-5 mM).

-

Incubate at 37°C for a suitable duration (e.g., 60 minutes).

-

-

Sample Preparation:

-

Terminate the reaction with a quenching solution (e.g., ice-cold acetonitrile).

-

Centrifuge to pellet the protein.

-

-

Sample Analysis:

-

Analyze the supernatant by high-resolution LC-MS/MS.

-

Search for the expected mass of the Dasatinib-GSH adduct. The fragmentation pattern of the detected adduct can help to elucidate the structure of the reactive intermediate and the site of adduction.

-

Experimental Workflow

The characterization of a potential mechanism-based inhibitor follows a logical progression of experiments, from initial screening to detailed kinetic analysis and metabolite identification.

References

- 1. Time Dependent CYP Inhibition (kinact/KI) | Cyprotex | Evotec [evotec.com]

- 2. CYP Time-Dependent Inhibition (TDI) Using an IC50 Shift Assay with Stable Isotopic Labeled Substrate Probes to Facilitate Liquid Chromatography/Mass Spectrometry Analyses | Springer Nature Experiments [experiments.springernature.com]

Technical Guide: Discovery and Synthesis of Cyp3A4-IN-1, a Novel Potent CYP3A4 Inhibitor

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of Cyp3A4-IN-1, a novel and potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. This document is intended for researchers, scientists, and drug development professionals interested in the fields of drug metabolism, pharmacokinetics, and medicinal chemistry.

Introduction to CYP3A4

Cytochrome P450 3A4 (CYP3A4) is a critical enzyme predominantly found in the liver and intestine.[1] It is a member of the cytochrome P450 superfamily of monooxygenases that are responsible for the oxidative metabolism of a vast array of xenobiotics, including an estimated 50% of all clinically used drugs.[2] The broad substrate specificity of CYP3A4 is attributed to its large and malleable active site, which can accommodate a wide variety of structurally diverse compounds.[3]

Inhibition of CYP3A4 can have significant clinical consequences. It can lead to an increase in the plasma concentration of co-administered drugs, potentially causing adverse drug reactions and toxicity.[3] However, controlled inhibition of CYP3A4 is also a therapeutic strategy used to "boost" the efficacy of certain drugs, such as HIV protease inhibitors, by reducing their metabolic clearance.[3] The development of potent and selective CYP3A4 inhibitors is therefore of great interest for both drug safety assessment and therapeutic applications.

Discovery of this compound: A Rational Design Approach

The discovery of this compound was guided by a rational design strategy, building upon the structural understanding of how potent inhibitors like ritonavir interact with the CYP3A4 active site.[3][4][5] The design process was initiated by establishing a pharmacophore model based on the co-crystal structures of CYP3A4 with ritonavir and its analogs.[1]

The key elements of the pharmacophore model for potent CYP3A4 inhibition were identified as:

-

A central scaffold with a specific stereochemistry to orient the side chains.

-

A nitrogen-containing heterocycle (e.g., pyridine or thiazole) capable of coordinating with the heme iron in the CYP3A4 active site.

-

Two or more hydrophobic side groups that engage in favorable interactions with hydrophobic residues in the active site.

-

A flexible linker connecting the heterocyclic head group to the main scaffold.

This compound was designed by optimizing the linker length between the pyridyl head group and the central scaffold of a ritonavir-like template. It was hypothesized that a one-atom elongation of this linker from an ethyl to a propyl group would allow for a more optimal positioning of the pyridyl nitrogen for heme coordination, thereby enhancing binding affinity and inhibitory potency.[3][4]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 3. mdpi.com [mdpi.com]

- 4. Rational Design of CYP3A4 Inhibitors: A One-Atom Linker Elongation in Ritonavir-Like Compounds Leads to a Marked Improvement in the Binding Strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rational Design of CYP3A4 Inhibitors: A One-Atom Linker Elongation in Ritonavir-Like Compounds Leads to a Marked Improv… [ouci.dntb.gov.ua]

In-Depth Technical Guide to the Inhibitory Profile of Cyp3A4-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory profile of Cyp3A4-IN-1, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. This document details the quantitative inhibitory data, experimental protocols for its characterization, and visual representations of the underlying mechanisms and workflows.

Introduction to CYP3A4 and its Inhibition

Cytochrome P450 3A4 (CYP3A4) is a critical enzyme predominantly found in the liver and intestine. It is a member of the cytochrome P450 superfamily of monooxygenases that are responsible for the metabolism of a vast array of xenobiotics, including an estimated 50% of all clinically used drugs. The broad substrate specificity of CYP3A4 makes it a key determinant of drug pharmacokinetics, efficacy, and toxicity.

Inhibition of CYP3A4 can lead to significant drug-drug interactions (DDIs). When a CYP3A4 inhibitor is co-administered with a drug that is a substrate of this enzyme, the metabolism of the substrate drug is decreased, leading to higher plasma concentrations. This can result in an increased risk of adverse effects and toxicity. Conversely, controlled inhibition of CYP3A4 is a therapeutic strategy employed to "boost" the bioavailability and efficacy of certain drugs that are rapidly metabolized by this enzyme, such as some antiviral medications. Therefore, a thorough understanding of the inhibitory profile of novel chemical entities is paramount in drug development.

This compound is a potent, rationally designed inhibitor of CYP3A4, identified as compound 5a in the work by Samuels ER, et al.[1]. It belongs to a class of ritonavir-like molecules developed to probe the structure-activity relationships of CYP3A4 inhibition.

Quantitative Inhibitory Profile of this compound

The inhibitory potency of this compound against human CYP3A4 has been determined through in vitro enzymatic assays. The key quantitative metric for its inhibitory activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Inhibitor | Target Enzyme | IC50 (µM) | Reference |

| This compound | Human CYP3A4 | 0.085 | [1] |

Further research is required to determine the selectivity profile of this compound against other major cytochrome P450 isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6) to fully assess its potential for off-target effects.

Mechanism of Action and Signaling Pathways

This compound is a ritonavir-like inhibitor, suggesting it acts as a competitive inhibitor that binds to the active site of the CYP3A4 enzyme. The general mechanism of CYP3A4 catalysis involves a multi-step cycle. Inhibition by a competitive inhibitor like this compound involves the inhibitor molecule occupying the active site, thereby preventing the substrate from binding and halting the catalytic cycle.

Below is a diagram illustrating the catalytic cycle of CYP3A4 and the point of inhibition.

Experimental Protocols

The following section details the methodology used to characterize the inhibitory profile of this compound. The protocol is based on the methods described for the characterization of ritonavir-like analogs[1].

Materials and Reagents

-

Enzyme: Recombinant human CYP3A4 expressed in E. coli and purified.

-

Reductase: Purified human cytochrome P450 reductase (CPR).

-

Substrate: 7-benzyloxy-4-(trifluoromethyl)coumarin (BFC).

-

Inhibitor: this compound (compound 5a), dissolved in a suitable solvent (e.g., DMSO).

-

Cofactor: NADPH, prepared as a concentrated stock solution.

-

Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).

-

Detection Reagent: Reagents for fluorescence detection.

-

Microplate: 96-well black microplate suitable for fluorescence measurements.

CYP3A4 Inhibition Assay (IC50 Determination)

The inhibitory potency of this compound was assessed by measuring the inhibition of the BFC debenzylation activity of CYP3A4. This assay is based on the conversion of the non-fluorescent substrate BFC to the fluorescent product 7-hydroxy-4-(trifluoromethyl)coumarin.

Detailed Steps:

-

Preparation of Reaction Mixture: In a 96-well microplate, a mixture of recombinant human CYP3A4, cytochrome P450 reductase (in a molar ratio of approximately 1:2), and varying concentrations of this compound (or vehicle control) in potassium phosphate buffer is prepared.

-

Pre-incubation: The plate is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: The reaction is initiated by the addition of the substrate, 7-benzyloxy-4-(trifluoromethyl)coumarin (BFC).

-

Reaction Initiation and Incubation: The enzymatic reaction is started by the addition of NADPH. The plate is then incubated at 37°C for a specific duration (e.g., 15-30 minutes).

-

Reaction Termination: The reaction is stopped by adding a quenching solution, such as acetonitrile.

-

Fluorescence Detection: The fluorescence of the product, 7-hydroxy-4-(trifluoromethyl)coumarin, is measured using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control (0% inhibition) and a control with no enzyme activity (100% inhibition). The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Conclusion

This compound is a potent inhibitor of human CYP3A4 with a sub-micromolar IC50 value. Its inhibitory profile, characterized using a well-defined in vitro assay with a fluorogenic probe substrate, establishes it as a valuable tool for studying the structure-activity relationships of CYP3A4 inhibition. For drug development professionals, the data and protocols presented here underscore the importance of early-stage in vitro screening for CYP3A4 inhibition to mitigate the risk of clinical drug-drug interactions. Further characterization of this compound, particularly its selectivity against other CYP isoforms and its mechanism of inhibition (e.g., reversible vs. time-dependent), would provide a more complete understanding of its potential as a chemical probe or a lead compound for the development of pharmacoenhancers.

References

Preliminary In Vitro Evaluation of Cyp3A4-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in human drug metabolism, responsible for the biotransformation of approximately 50% of all clinically used drugs.[1][2] Inhibition of CYP3A4 can lead to significant drug-drug interactions (DDIs), resulting in altered pharmacokinetic profiles, potential toxicity, or reduced therapeutic efficacy.[3][4] Therefore, the early in vitro evaluation of new chemical entities (NCEs) for their potential to inhibit CYP3A4 is a cornerstone of modern drug discovery and development.[5][6] This document provides a comprehensive technical overview of the preliminary in vitro evaluation of Cyp3A4-IN-1 , a novel, potent, and selective inhibitor of CYP3A4. We present its inhibitory profile, detailed experimental protocols for its characterization, and visual workflows to guide researchers in its evaluation.

Inhibitory Profile of this compound

The inhibitory activity of this compound was assessed against a panel of major human cytochrome P450 isoforms to determine its potency and selectivity. The half-maximal inhibitory concentrations (IC50) were determined using fluorogenic probe substrates and human liver microsomes.

Data Presentation

Table 1: IC50 Values of this compound against a Panel of Human CYP450 Isoforms

| CYP Isoform | Probe Substrate | This compound IC50 (nM) |

| CYP3A4 | Midazolam | 9 |

| Testosterone | 4 | |

| CYP1A2 | Phenacetin | > 10,000 |

| CYP2B6 | Bupropion | > 10,000 |

| CYP2C8 | Amodiaquine | > 10,000 |

| CYP2C9 | Diclofenac | > 10,000 |

| CYP2C19 | S-Mephenytoin | > 10,000 |

| CYP2D6 | Dextromethorphan | > 10,000 |

| CYP3A5 | Midazolam | > 9,000 |

Data are representative of a highly selective inhibitor, modeled after compounds like SR-9186, for illustrative purposes.[7]

Table 2: Comparison with a Known Non-Selective Inhibitor

| Compound | CYP3A4 IC50 (nM) | CYP3A5 IC50 (nM) | Selectivity (CYP3A5/CYP3A4) |

| This compound | 9 | > 9,000 | > 1000-fold |

| Ketoconazole | 30 | 50 | ~1.7-fold |

Experimental Protocols

Detailed methodologies for the in vitro evaluation of this compound are provided below. These protocols are based on established high-throughput screening methods.[8][9][10]

Recombinant Human CYP3A4 Inhibition Assay (Fluorometric)

This assay measures the ability of a test compound to inhibit the metabolism of a fluorogenic substrate by recombinant human CYP3A4.

Materials:

-

Recombinant human CYP3A4 supersomes

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system

-

7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC) substrate

-

This compound (test inhibitor)

-

Ketoconazole (positive control inhibitor)

-

96-well microplates (black, flat-bottom)

-

Fluorescence plate reader

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in 100 mM potassium phosphate buffer. The final concentrations should typically range from 0.1 nM to 25 µM.[8]

-

Assay Plate Setup:

-

Add 60 µL of potassium phosphate buffer to columns 2-12 of a 96-well plate.

-

Add 118 µL of buffer and 2 µL of the highest concentration of this compound to column 1.

-

Perform a serial dilution by transferring 60 µL from column 1 to column 2, mixing, and repeating across to column 10. Discard the final 60 µL from column 10. Column 11 serves as a no-inhibitor control, and column 12 as a background control (no enzyme).

-

-

Enzyme-Substrate Mix: Prepare a 2x P450-BFC mix containing recombinant CYP3A4 (final concentration 20 nM) and BFC substrate (final concentration 40 µM) in potassium phosphate buffer.[9]

-

Reaction Initiation: Add 100 µL of the P450-BFC 2x mix to all wells (columns 1-11).

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Start Reaction: Add the NADPH regenerating system to all wells to initiate the metabolic reaction.

-

Fluorescence Reading: Immediately measure the fluorescence intensity (Excitation: 415 nm, Emission: 460 nm) over a period of 30 minutes at 37°C.[8]

-

Data Analysis:

-

Calculate the rate of fluorescence increase (slope) for each well.

-

Normalize the rates relative to the no-inhibitor control (0% inhibition) and the background control (100% inhibition).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based CYP3A4 Activity Assay (Luminescent)

This assay measures CYP3A4 activity in cultured cells, providing insights into inhibition in a more physiological context.

Materials:

-

HepaRG™ cells or other suitable human hepatocyte cell line

-

Cell culture medium and supplements

-

This compound (test compound)

-

P450-Glo™ CYP3A4 Assay with Luciferin-IPA substrate (Promega)

-

96-well white-walled, clear-bottom culture plates

-

Luminometer

Procedure:

-

Cell Culture and Treatment:

-

Plate HepaRG™ cells in a 96-well white-walled plate and culture until they form a confluent monolayer.

-

To assess inhibition, treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-24 hours).

-

-

Substrate Addition:

-

Thaw the luminogenic substrate, Luciferin-IPA.

-

Prepare fresh culture medium containing 3µM Luciferin-IPA (1:1000 dilution).

-

Replace the existing culture medium in each well with 50 µL of the medium containing Luciferin-IPA.

-

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 3-4 hours. This allows the cells to metabolize the Luciferin-IPA into luciferin.

-

Lysis and Detection (Lytic Protocol):

-

Equilibrate the plate and the Luciferin Detection Reagent to room temperature.

-

Add 50 µL of Luciferin Detection Reagent to each well. This reagent lyses the cells and provides the necessary components for the luciferase reaction.

-

-

Luminescence Reading:

-

Incubate the plate at room temperature for 20 minutes to stabilize the luminescent signal.

-

Read the luminescence using a plate luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence values (from no-cell control wells) from the experimental values.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

-

Mandatory Visualizations

Signaling and Metabolic Pathways

The primary role of CYP3A4 is the Phase I metabolism of a wide array of xenobiotics, including drugs.[11] This process typically involves oxidation, making the compounds more water-soluble for easier excretion.[2] The expression of the CYP3A4 enzyme is transcriptionally regulated, primarily by the Pregnane X Receptor (PXR).[1][12]

Caption: CYP3A4 metabolic pathway and its transcriptional regulation by PXR.

Experimental and Logical Workflows

A structured workflow is essential for the efficient and accurate determination of CYP450 inhibition.

Caption: Experimental workflow for the in vitro CYP3A4 fluorometric inhibition assay.

The evaluation of CYP3A4 inhibition is a critical step in the drug discovery pipeline to mitigate the risk of clinical drug-drug interactions.

Caption: Logical workflow for CYP450 inhibition screening in drug discovery.

References

- 1. CYP3A4 - Wikipedia [en.wikipedia.org]

- 2. What are CYP3A4 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Screening of cytochrome P450 3A4 inhibitors via in silico and in vitro approaches - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 5. nuvisan.com [nuvisan.com]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of a Highly Selective CYP3A4 Inhibitor Suitable for Reaction Phenotyping Studies and Differentiation of CYP3A4 and CYP3A5 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A high throughput screening assay to screen for CYP2E1 metabolism and inhibition using a fluorogenic vivid p450 substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Role of CYP3A in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of CYP3A4 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 3A4 (CYP3A4) is a critical enzyme predominantly found in the liver and intestine, responsible for the metabolism of approximately 50% of all clinically used drugs.[1][2][3] Inhibition of CYP3A4 can lead to significant drug-drug interactions, potentially causing adverse effects due to increased plasma concentrations of co-administered drugs.[4][5][6] Therefore, evaluating the inhibitory potential of new chemical entities on CYP3A4 is a crucial step in drug discovery and development.

These application notes provide a detailed protocol for the in vitro assessment of a representative CYP3A4 inhibitor, referred to here as Cyp3A4-IN-1. The methodologies described are based on established practices for determining the half-maximal inhibitory concentration (IC50) of a compound against CYP3A4 activity using human liver microsomes.

Data Presentation

As no specific quantitative data for a compound designated "this compound" is publicly available, the following table summarizes representative IC50 values for well-characterized CYP3A4 inhibitors against different probe substrates. This data is provided for comparative purposes.

| Inhibitor | Probe Substrate | IC50 (µM) | Test System | Reference |

| Ketoconazole | Midazolam | 0.02 - 0.1 | Human Liver Microsomes | [7][8] |

| Ritonavir | Midazolam | 0.01 - 0.05 | Human Liver Microsomes | [8] |

| Verapamil | Nifedipine | 5 - 15 | Human Liver Microsomes | [4] |

| Erythromycin | Testosterone | 20 - 50 | Human Liver Microsomes | [9] |

Experimental Protocols

In Vitro CYP3A4 Inhibition Assay: IC50 Determination

This protocol outlines the determination of the IC50 value of a test compound (e.g., this compound) for CYP3A4-mediated metabolism of a specific probe substrate in human liver microsomes.

1. Materials and Reagents:

-

Human Liver Microsomes (HLMs), pooled from multiple donors

-

CYP3A4 Probe Substrate (e.g., Midazolam, Testosterone)

-

Test Inhibitor (this compound)

-

Positive Control Inhibitor (e.g., Ketoconazole)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)

-

Acetonitrile or Methanol (for sample precipitation)

-

96-well microplates

-

LC-MS/MS system for analysis

2. Experimental Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the test inhibitor and positive control in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of the probe substrate in the assay buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the following in order:

-

Phosphate buffer

-

Human Liver Microsomes (final concentration typically 0.1-0.5 mg/mL)[10]

-

A series of dilutions of the test inhibitor (this compound) or positive control. Include a vehicle control (solvent only).

-

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the probe substrate.

-

Immediately after adding the substrate, add the NADPH regenerating system to start the reaction.

-

Incubate at 37°C for a predetermined time (e.g., 5-20 minutes). The incubation time should be within the linear range of metabolite formation.[10]

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percent inhibition of CYP3A4 activity for each concentration of the test inhibitor relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using non-linear regression analysis.

-

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of CYP3A4-mediated drug metabolism and the experimental workflow for an in vitro inhibition assay.

Caption: General mechanism of CYP3A4-mediated drug metabolism and its inhibition.

References

- 1. CYP3A4 - Wikipedia [en.wikipedia.org]

- 2. Modulation of CYP3a expression and activity in mice models of type 1 and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. What are CYP3A4 inhibitors and how do they work? [synapse.patsnap.com]

- 7. In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 9. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An in-vitro cocktail assay for assessing compound-mediated inhibition of six major cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cyp3A4-IN-1 in Drug-Drug Interaction Studies

Introduction

Cytochrome P450 3A4 (CYP3A4) is a critical enzyme predominantly found in the liver and intestine, responsible for the metabolism of approximately 50% of currently marketed drugs.[1][2][3] Inhibition of CYP3A4 can lead to significant drug-drug interactions (DDIs), resulting in altered pharmacokinetic profiles, increased drug exposure, and potential toxicity.[1][4] Cyp3A4-IN-1 is a potent and selective inhibitor of CYP3A4, making it a valuable tool for in vitro and in vivo studies aimed at predicting and understanding the potential for DDIs.

These application notes provide a detailed protocol for utilizing this compound to assess its inhibitory effect on CYP3A4 activity, a key step in preclinical drug development as recommended by regulatory agencies like the FDA.[4][5][6] The primary assay described herein is an in vitro CYP3A4 inhibition study using human liver microsomes (HLMs) and the probe substrate midazolam.

Mechanism of Action

This compound is a reversible inhibitor of CYP3A4. It competitively binds to the active site of the enzyme, thereby preventing the metabolism of co-administered drugs that are substrates of CYP3A4.[1] This inhibition leads to an increase in the plasma concentrations of the substrate drug, potentially enhancing its therapeutic effect or increasing the risk of adverse events. The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[5]

Quantitative Data: IC50 Values of Known CYP3A4 Inhibitors

The following table provides a summary of IC50 values for several known CYP3A4 inhibitors to serve as a reference for the expected potency of a potent inhibitor like this compound.

| Inhibitor | Probe Substrate | IC50 (µM) | Reference |

| Ketoconazole | Midazolam | ~0.04 | [7] |

| Ritonavir | Midazolam | Varies | [5] |

| Clotrimazole | Testosterone | Varies | [8] |

| Itraconazole | Testosterone | Varies | [8] |

| Verapamil | Not Specified | Varies | [9] |

| Diltiazem | Not Specified | Varies | [9] |

| Erythromycin | Not Specified | Varies | [9] |

| Clarithromycin | Not Specified | Varies | [9] |

Experimental Protocol: In Vitro CYP3A4 Inhibition Assay

This protocol details the steps to determine the IC50 value of this compound using human liver microsomes and midazolam as the probe substrate. Midazolam is a sensitive substrate for CYP3A4, and its primary metabolite, 1'-hydroxymidazolam, can be readily quantified by LC-MS/MS.[10][11]

Materials and Reagents:

-

This compound

-

Human Liver Microsomes (HLMs)

-

Midazolam

-

1'-hydroxymidazolam (analytical standard)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)

-

Methanol (for dilutions)

-

96-well microplates

-

LC-MS/MS system

Experimental Workflow Diagram:

Experimental workflow for in vitro CYP3A4 inhibition assay.

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of this compound in methanol or DMSO.

-

Prepare a 10 mM stock solution of midazolam in methanol.

-

Prepare a 1 mM stock solution of the positive control inhibitor (e.g., ketoconazole) in methanol.

-

Create a series of working solutions of this compound and the positive control by serial dilution in potassium phosphate buffer. The final concentrations should typically range from 0.01 µM to 100 µM.

-

Prepare a working solution of midazolam at a concentration close to its Km value for CYP3A4 (typically 2-5 µM).[10]

-

Thaw the human liver microsomes on ice and dilute to a final protein concentration of 0.2-0.5 mg/mL in cold potassium phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add the HLM suspension.

-

Add the serially diluted this compound, positive control, or vehicle control (buffer with the same percentage of organic solvent as the inhibitor dilutions) to the respective wells.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the midazolam working solution and the NADPH regenerating system to all wells. The final volume in each well should be approximately 200 µL.

-

Incubate the plate at 37°C for 10-15 minutes with gentle shaking. The incubation time should be optimized to ensure linear metabolite formation.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding an equal volume (200 µL) of cold acetonitrile containing 0.1% formic acid and an internal standard to each well.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples for the formation of 1'-hydroxymidazolam using a validated LC-MS/MS method.

-

Monitor the specific mass transitions for 1'-hydroxymidazolam and the internal standard.

-

-

Data Analysis:

-

Calculate the percentage of CYP3A4 activity remaining at each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Signaling Pathway of CYP3A4 Inhibition and Drug-Drug Interaction

The following diagram illustrates the mechanism of CYP3A4 inhibition by this compound and the resulting impact on a co-administered drug that is a CYP3A4 substrate.

CYP3A4 inhibition by this compound and its effect on a co-administered drug.

Interpretation of Results and Further Steps

A low IC50 value for this compound would confirm its potent inhibitory activity against CYP3A4. This information is crucial for designing further in vivo studies to evaluate the clinical relevance of this DDI potential. Depending on the calculated risk based on in vitro data and expected clinical concentrations, further investigations, such as time-dependent inhibition assays or clinical DDI studies, may be warranted to fully characterize the interaction profile of a new chemical entity.[4][12][13] These studies are essential for ensuring patient safety and providing appropriate dosing recommendations when a new drug is co-administered with known CYP3A4 substrates.

References

- 1. What are CYP3A4 inhibitors and how do they work? [synapse.patsnap.com]

- 2. CYP3A4 - Wikipedia [en.wikipedia.org]

- 3. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]

- 5. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 6. fda.gov [fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IC50-based approaches as an alternative method for assessment of time-dependent inhibition of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Pharmacokinetics, Pharmacodynamics, and Side Effects of Midazolam: A Review and Case Example - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CYP Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]

- 13. ema.europa.eu [ema.europa.eu]

Application Notes and Protocols for In Vivo Studies Using Cyp3A4-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 3A4 (CYP3A4) is a critical enzyme predominantly found in the liver and intestine, responsible for the metabolism of approximately 50% of clinically used drugs.[1][2][3][4][5][6][7] Its central role in drug disposition makes it a key focus in drug development to assess the potential for drug-drug interactions (DDIs).[8][9][10][11] Inhibition of CYP3A4 can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity, while induction can decrease their efficacy.[4][6][8][12]

Cyp3A4-IN-1 is a potent and selective, reversible inhibitor of CYP3A4.[4] These application notes provide detailed protocols for in vivo studies designed to characterize the pharmacokinetic and pharmacodynamic effects of this compound in a preclinical setting. The primary objectives of these studies are to:

-

Evaluate the in vivo inhibitory effect of this compound on CYP3A4 activity.

-

Determine the impact of this compound on the pharmacokinetics of a known CYP3A4 substrate.

-

Establish a dose-response relationship for the pharmacodynamic effects of this compound.

The following protocols and data are intended to guide researchers in designing and executing robust in vivo experiments to assess the interaction of new chemical entities with CYP3A4.

Signaling Pathway of CYP3A4 Inhibition

Caption: Mechanism of CYP3A4 inhibition by this compound.

Experimental Protocol 1: Pharmacokinetic Drug-Drug Interaction Study

This protocol details an in vivo study to assess the effect of this compound on the pharmacokinetics of midazolam, a sensitive CYP3A4 substrate, in humanized CYP3A4 mice.[9][13][14]

Materials:

-

This compound

-

Midazolam

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Standard laboratory equipment for animal dosing and blood collection.

-

LC-MS/MS for bioanalysis.

Experimental Workflow:

Caption: Experimental workflow for the in vivo pharmacokinetic DDI study.

Procedure:

-

Animal Acclimatization: House male humanized CYP3A4 mice in a controlled environment for at least one week before the experiment. Provide ad libitum access to food and water.

-

Group Assignment: Randomly assign mice to two groups (n=5 per group):

-

Group 1 (Control): Vehicle + Midazolam

-

Group 2 (Test): this compound + Midazolam

-

-

Dosing:

-

Administer the vehicle or this compound (e.g., 10 mg/kg) via oral gavage.

-

After 1 hour, administer midazolam (e.g., 2 mg/kg) via oral gavage to all animals.

-

-

Blood Sampling: Collect blood samples (approximately 50 µL) via tail vein puncture at the following time points post-midazolam administration: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.

-

Plasma Preparation: Process the collected blood to obtain plasma and store at -80°C until analysis.

-

Bioanalysis: Determine the plasma concentrations of midazolam and its primary metabolite, 1'-hydroxymidazolam, using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, t1/2) for midazolam and 1'-hydroxymidazolam using appropriate software.

Data Presentation:

Table 1: Pharmacokinetic Parameters of Midazolam and 1'-hydroxymidazolam

| Parameter | Group 1: Vehicle + Midazolam | Group 2: this compound + Midazolam |

| Midazolam | ||

| AUC0-24h (ngh/mL) | 850 ± 150 | 4250 ± 600 |

| Cmax (ng/mL) | 300 ± 50 | 1200 ± 200 |

| Tmax (h) | 0.5 | 1.0 |

| t1/2 (h) | 2.5 ± 0.5 | 6.0 ± 1.0 |

| 1'-hydroxymidazolam | ||

| AUC0-24h (ngh/mL) | 450 ± 80 | 90 ± 20 |

| Cmax (ng/mL) | 150 ± 30 | 30 ± 8 |

Data are presented as mean ± standard deviation.

Experimental Protocol 2: Pharmacodynamic Assessment of CYP3A4 Inhibition

This protocol describes a study to evaluate the dose-dependent pharmacodynamic effect of this compound by measuring changes in an endogenous biomarker of CYP3A4 activity.

Materials:

-

This compound

-

Vehicle (e.g., 10% Solutol in water)

-

Wild-type mice (e.g., C57BL/6, male, 8-10 weeks old)

-

Standard laboratory equipment.

-

LC-MS/MS for biomarker analysis.

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize and randomly assign mice to four groups (n=5 per group):

-

Group 1: Vehicle

-

Group 2: this compound (Low Dose, e.g., 3 mg/kg)

-

Group 3: this compound (Mid Dose, e.g., 10 mg/kg)

-

Group 4: this compound (High Dose, e.g., 30 mg/kg)

-

-

Dosing: Administer a single oral dose of vehicle or this compound to the respective groups.

-

Sample Collection: Collect plasma samples at a predetermined time point post-dose (e.g., 2 hours) corresponding to the expected peak inhibitory effect.

-

Biomarker Analysis: Quantify the plasma levels of a relevant endogenous CYP3A4 biomarker (e.g., 4β-hydroxycholesterol) and its parent molecule (cholesterol) using a validated LC-MS/MS method.

-

Data Analysis: Calculate the ratio of the biomarker to the parent molecule (e.g., 4β-hydroxycholesterol/cholesterol ratio) for each animal. Perform statistical analysis (e.g., ANOVA) to compare the treatment groups to the vehicle control.

Data Presentation:

Table 2: Dose-Dependent Effect of this compound on a CYP3A4 Biomarker

| Treatment Group | Dose (mg/kg) | Biomarker Ratio (4β-hydroxycholesterol/cholesterol) | % Inhibition vs. Vehicle |

| Group 1 (Vehicle) | 0 | 1.00 ± 0.15 | 0% |

| Group 2 (Low Dose) | 3 | 0.65 ± 0.10 | 35% |

| Group 3 (Mid Dose) | 10 | 0.30 ± 0.08 | 70% |

| Group 4 (High Dose) | 30 | 0.15 ± 0.05 | 85% |

Data are presented as mean ± standard deviation.

Conclusion

The provided protocols and example data illustrate a comprehensive approach to characterizing the in vivo properties of a CYP3A4 inhibitor, this compound. By conducting pharmacokinetic DDI studies with sensitive substrates and assessing pharmacodynamic responses through endogenous biomarkers, researchers can effectively evaluate the potential for a new chemical entity to cause clinically relevant drug-drug interactions. These studies are essential for informed decision-making during drug development and for ensuring the safety and efficacy of new therapeutic agents.

References

- 1. Modulation of CYP3a expression and activity in mice models of type 1 and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CYP3A4 - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. What are CYP3A4 inhibitors and how do they work? [synapse.patsnap.com]

- 5. A clinical study to assess CYP1A2 and CYP3A4 induction by AZD7325, a selective GABAA receptor modulator – an in vitro and in vivo comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

- 7. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic-pharmacodynamic consequences and clinical relevance of cytochrome P450 3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Item - Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - Deakin University - Figshare [dro.deakin.edu.au]

- 11. Inhibition and induction of CYP enzymes in humans: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. Predictability of human exposure by human-CYP3A4-transgenic mouse models: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Transgenic mouse models of human CYP3A4 gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: High-Throughput Screening of CYP3A4 Substrates Using a Selective Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 3A4 (CYP3A4) is a critical enzyme predominantly found in the liver and intestine, responsible for the metabolism of approximately half of all currently marketed drugs.[1][2] Identifying whether a compound is a substrate, inhibitor, or inducer of CYP3A4 is a crucial step in drug discovery and development to predict potential drug-drug interactions (DDIs) and metabolic liabilities. High-throughput screening (HTS) assays are essential for rapidly evaluating large compound libraries for their interaction with CYP3A4.

These application notes provide a detailed protocol for a high-throughput screening assay to identify CYP3A4 substrates using a selective CYP3A4 inhibitor. The principle of this assay is to measure the metabolism of a fluorescent or luminescent probe substrate by CYP3A4 in the presence and absence of test compounds. A test compound that is a substrate of CYP3A4 will compete with the probe substrate for the active site of the enzyme, resulting in a decrease in the metabolism of the probe and, consequently, a reduction in the fluorescent or luminescent signal. By running a parallel assay in the presence of a potent and selective CYP3A4 inhibitor, one can distinguish between true substrates and inhibitors. For the purpose of this protocol, we will refer to a representative selective inhibitor conceptually as "Cyp3A4-IN-1". In practice, a well-characterized inhibitor such as Ketoconazole or a highly selective research compound could be used.

Principle of the Assay

The core of this HTS assay is the enzymatic activity of recombinant human CYP3A4, which metabolizes a pro-fluorescent or pro-luminescent substrate into a fluorescent or luminescent product. Test compounds are evaluated for their ability to decrease this signal. To differentiate between competitive substrates and direct inhibitors, the assay is run in parallel under two conditions:

-

Substrate Identification Assay: Test compounds are incubated with CYP3A4 and a probe substrate. A decrease in signal indicates that the test compound is either a substrate or an inhibitor.

-

Inhibitor Confirmation Assay: Test compounds are incubated with CYP3A4, the probe substrate, and a known, potent CYP3A4 inhibitor (this compound). If the test compound is a substrate, the presence of the potent inhibitor will already significantly reduce the signal, and the competitive effect of the test substrate will be less pronounced. If the test compound is an inhibitor, it will show inhibitory activity even in the absence of competition with the probe substrate.

By comparing the activity of a test compound in these two assays, researchers can classify compounds as substrates, inhibitors, or non-interacting compounds.

Materials and Reagents

| Reagent | Supplier | Catalog # | Storage |

| Recombinant Human CYP3A4 | Major Life Science Supplier | Varies | -80°C |

| P450-Glo™ CYP3A4 Reagent (Luciferin-PPXE) | Promega | Varies | -20°C |

| NADPH Regeneration System | Promega | Varies | -20°C |

| This compound (e.g., Ketoconazole) | Sigma-Aldrich | Varies | Room Temp |

| Test Compounds | User-provided | N/A | Varies |

| Potassium Phosphate Buffer (0.1 M, pH 7.4) | In-house or commercial | N/A | 4°C |

| 384-well white, flat-bottom plates | Corning | Varies | Room Temp |

| Multichannel pipettes and tips | Varies | N/A | Room Temp |

| Plate reader with luminescence detection | Varies | N/A | N/A |

Experimental Protocols

Protocol 1: High-Throughput Screening for CYP3A4 Substrates and Inhibitors

This protocol utilizes a luminescence-based assay (P450-Glo™) for its high sensitivity and broad dynamic range.

1. Reagent Preparation:

-

Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare and store at 4°C.

-

NADPH Regeneration System: Reconstitute according to the manufacturer's instructions.

-

P450-Glo™ CYP3A4 Reagent (Luciferin-PPXE): Prepare the substrate solution according to the manufacturer's protocol.

-

CYP3A4 Enzyme Solution: Dilute recombinant human CYP3A4 in potassium phosphate buffer to the desired concentration.

-

Test Compounds: Prepare a stock solution of test compounds in DMSO (e.g., 10 mM). Serially dilute to create a concentration range for testing.

-

This compound (e.g., Ketoconazole) Stock Solution: Prepare a 1 mM stock solution in methanol or DMSO.

2. Assay Procedure (384-well plate format):

-

Assay Plate Setup:

-

Columns 1-22: Test compounds.

-

Column 23: Vehicle control (DMSO).

-

Column 24: Positive control inhibitor (e.g., Ketoconazole).

-

-

Dispensing Test Compounds: Add 1 µL of test compound dilutions or controls to the appropriate wells.

-

Enzyme and Substrate Addition:

-

Prepare a master mix containing the CYP3A4 enzyme and the P450-Glo™ substrate in potassium phosphate buffer.

-

Add 20 µL of this master mix to each well.

-

-

Initiating the Reaction:

-

Prepare the NADPH regeneration system.

-

Add 20 µL of the NADPH regeneration system to all wells to start the enzymatic reaction.

-

-

Incubation: Incubate the plate at 37°C for 30 minutes. The incubation time may be optimized based on the linearity of the reaction.

-

Detection:

-

Add 40 µL of the Luciferin Detection Reagent to all wells to stop the reaction and initiate the luminescent signal.

-

Incubate at room temperature for 20 minutes to stabilize the signal.

-

Read the luminescence on a plate reader.

-

Protocol 2: Confirmatory Assay to Distinguish Substrates from Inhibitors

This protocol is run in parallel with Protocol 1.

1. Assay Setup:

-

The plate setup and initial steps are identical to Protocol 1.

2. Addition of this compound:

-

Prepare a working solution of this compound (e.g., Ketoconazole) at a concentration that gives >90% inhibition (e.g., 1 µM).

-

Prior to the addition of the enzyme/substrate master mix, add 5 µL of the this compound working solution to all wells except for the positive control wells for inhibition.

3. Subsequent Steps:

-

Follow the remaining steps of Protocol 1 (enzyme/substrate addition, reaction initiation, incubation, and detection).

Data Analysis and Interpretation

-

Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_Background) / (Signal_Vehicle_Control - Signal_Background))

-

IC50 Determination: For compounds showing significant inhibition, plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Substrate vs. Inhibitor Classification:

-

Inhibitors: Compounds that show a dose-dependent decrease in signal in both the primary screen and the confirmatory assay with the potent inhibitor.

-

Substrates: Compounds that show a dose-dependent decrease in signal in the primary screen, but this effect is significantly diminished in the presence of the potent inhibitor.

-

Non-Interacting: Compounds that show no significant effect on the signal in either assay.

-

Data Presentation

Table 1: Representative IC50 Values for Known CYP3A4 Inhibitors

| Compound | IC50 (nM) | Assay Type | Reference |

| Ketoconazole | 9 - 38 | Luminescence/Fluorescence | [3][4] |

| Ritonavir | 90 | Fluorescence | [5] |

| SR-9186 | 4 - 38 | Midazolam & Testosterone Hydroxylation | [3] |

| Verapamil | >1000 | Time-dependent inhibition study | [6] |

| Diltiazem | >1000 | Time-dependent inhibition study | [6] |

Table 2: Sample Data for HTS of Test Compounds

| Compound ID | % Inhibition (Primary Screen) | % Inhibition (with this compound) | IC50 (µM) | Classification |

| Compound A | 85% | 82% | 0.5 | Inhibitor |

| Compound B | 75% | 15% | 2.1 | Substrate |

| Compound C | 5% | 3% | >50 | Non-Interacting |

| Compound D | 92% | 25% | 1.2 | Substrate |

| Compound E | 68% | 65% | 5.8 | Inhibitor |

Visualizations

Caption: CYP3A4 metabolic pathway.

Caption: HTS experimental workflow.

Troubleshooting

| Issue | Possible Cause | Solution |

| High well-to-well variability | Pipetting errors, improper mixing | Ensure proper calibration of pipettes. Mix reagents thoroughly before dispensing. |

| Low signal-to-background ratio | Low enzyme activity, substrate degradation | Check enzyme activity with a positive control substrate. Protect probe substrate from light. |

| Z'-factor < 0.5 | Assay conditions not optimal, high variability | Optimize enzyme and substrate concentrations. Increase the concentration of the positive control inhibitor. |

| False positives (inhibition) | Compound autofluorescence/luminescence or quenching | Run a counterscreen without the CYP450 enzyme to identify compounds that interfere with the detection method. |

Conclusion

The described high-throughput screening protocol provides a robust and efficient method for the identification and classification of CYP3A4 substrates and inhibitors early in the drug discovery process. By employing a highly selective inhibitor in a parallel confirmatory assay, this approach allows for the clear differentiation between compounds that are metabolized by CYP3A4 and those that directly inhibit its function. This information is invaluable for predicting potential drug-drug interactions and guiding lead optimization efforts.

References

- 1. CYP3A4 - Wikipedia [en.wikipedia.org]

- 2. What are CYP3A4 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Discovery of a Highly Selective CYP3A4 Inhibitor Suitable for Reaction Phenotyping Studies and Differentiation of CYP3A4 and CYP3A5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rational Design of CYP3A4 Inhibitors: A One-Atom Linker Elongation in Ritonavir-Like Compounds Leads to a Marked Improvement in the Binding Strength - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IC50-based approaches as an alternative method for assessment of time-dependent inhibition of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Navigating CYP3A4-IN-1 Inhibition Assays: A Technical Troubleshooting Guide

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers utilizing Cyp3A4-IN-1 in inhibition assays. The following information is designed to address specific experimental challenges and provide detailed protocols and data to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during CYP3A4 inhibition assays with this compound.

Q1: My IC50 value for this compound is significantly higher than the reported value.

A1: Several factors could contribute to a discrepancy in the IC50 value. Consider the following:

-

Solubility: this compound, being a potent inhibitor, may have limited aqueous solubility. Ensure that the compound is fully dissolved in your stock solution and does not precipitate upon dilution into the assay buffer. It is advisable to use a low percentage of an organic solvent like DMSO to maintain solubility, but be aware that high concentrations of DMSO can inhibit CYP3A4 activity.

-

Assay Conditions: The reported IC50 value of 0.085 µM for this compound is specific to the assay conditions under which it was determined. Variations in substrate concentration, enzyme source (recombinant vs. human liver microsomes), incubation time, and buffer composition can all influence the apparent IC50.

-

Protein Concentration: In assays using human liver microsomes, non-specific binding of the inhibitor to microsomal proteins can reduce its free concentration, leading to a higher apparent IC50. Consider using a lower protein concentration if feasible.

-

Time-Dependent Inhibition: Potent inhibitors can sometimes exhibit time-dependent inhibition, where the inhibitory potency increases with pre-incubation time. If you are not pre-incubating the inhibitor with the enzyme before adding the substrate, you may be underestimating its potency.

Q2: I am observing inconsistent results between experimental replicates.

A2: Inconsistent results are often due to issues with compound solubility or pipetting accuracy.

-

Precipitation: Visually inspect your assay plates for any signs of compound precipitation, especially at higher concentrations. If precipitation is suspected, consider lowering the highest concentration of this compound or optimizing the solvent concentration.

-

Pipetting Errors: Given the high potency of this compound, small variations in the dispensed volume can lead to significant differences in the final concentration and, consequently, the observed inhibition. Ensure your pipettes are properly calibrated and use appropriate pipetting techniques.

-

Edge Effects: In plate-based assays, "edge effects" can lead to variability in the outer wells. To mitigate this, avoid using the outermost wells for critical measurements or fill them with a blank solution.

Q3: How do I determine if this compound is a reversible or irreversible inhibitor?

A3: To investigate the mechanism of inhibition, you can perform a time-dependent inhibition (TDI) assay. This involves pre-incubating this compound with the CYP3A4 enzyme and NADPH for varying amounts of time before initiating the reaction with the substrate.[1][2] If the IC50 value decreases with increasing pre-incubation time, it suggests that this compound may be a mechanism-based or irreversible inhibitor.[1][2] Further dialysis or dilution experiments can help to distinguish between reversible and irreversible inhibition.

Q4: What is the appropriate substrate to use in my CYP3A4 inhibition assay?

A4: The choice of substrate can influence the outcome of an inhibition study. Commonly used substrates for CYP3A4 include midazolam, testosterone, and fluorogenic or luminogenic probes. The selection should be based on the detection method available in your laboratory (e.g., LC-MS/MS, fluorescence, luminescence). It is important to use a substrate concentration at or below its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibition.

Quantitative Data Summary

The inhibitory potency of this compound and other common CYP3A4 inhibitors are summarized below. Note that IC50 values can vary depending on the experimental conditions.

| Inhibitor | IC50 (µM) | Notes |

| This compound | 0.085[3] | A potent, ritonavir-like inhibitor.[3] |

| hthis compound | 0.0439 (HLMs) | A potent, orally active inhibitor. |

| 0.153 (CHO-3A4 cells) | ||

| Ketoconazole | ~0.04[4] | A well-characterized, potent CYP3A4 inhibitor. |

| Ritonavir | <0.1 | A potent inhibitor used clinically as a pharmacokinetic enhancer. |

| Vinpocetine | 2.80 ± 0.98[4] | A moderate inhibitor.[4] |

Experimental Protocols

General Protocol for CYP3A4 Inhibition Assay using a Fluorogenic Substrate

This protocol provides a general framework and should be optimized for your specific laboratory conditions and reagents.

1. Reagent Preparation:

- CYP3A4 Enzyme: Use either recombinant human CYP3A4 or human liver microsomes. Dilute to the desired concentration in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

- NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

- Fluorogenic Substrate: Prepare a stock solution of a suitable CYP3A4 substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)coumarin, BFC) in an organic solvent like acetonitrile or DMSO.

- This compound: Prepare a stock solution in DMSO. Create a serial dilution of the inhibitor at a concentration 100x the final desired concentration.

- Positive Control: Prepare a stock solution of a known CYP3A4 inhibitor, such as ketoconazole, in DMSO.

- Stop Solution: Prepare a suitable solution to terminate the enzymatic reaction (e.g., acetonitrile or a weak acid).

2. Assay Procedure:

- In a 96-well plate, add the CYP3A4 enzyme solution.

- Add 1 µL of the serially diluted this compound, positive control, or vehicle (DMSO) to the appropriate wells.

- Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

- Initiate the reaction by adding the NADPH regenerating system and the fluorogenic substrate.

- Incubate the plate at 37°C for the desired period (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.

- Stop the reaction by adding the stop solution.

- Read the fluorescence at the appropriate excitation and emission wavelengths for the chosen substrate.

3. Data Analysis:

- Subtract the background fluorescence (wells with no enzyme or no substrate) from all readings.

- Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Experimental Workflow for CYP3A4 Inhibition Assay

References

- 1. Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

How to address Cyp3A4-IN-1 instability in experimental conditions

Welcome to the technical support center for Cyp3A4-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential instability issues encountered during experimental use of this potent CYP3A4 inhibitor.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing potency over time. What could be the cause?

A1: Loss of potency can be attributed to several factors, including improper storage, solvent effects, and inherent chemical instability. This compound, like other potent inhibitors, can be sensitive to environmental conditions. Ensure the compound is stored as recommended on the certificate of analysis, typically at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 4°C is often acceptable, but prolonged storage in solution at this temperature is not recommended.

Q2: What is the recommended solvent for dissolving this compound?

A2: The choice of solvent is critical and can significantly impact the stability and activity of this compound in your assays. While Dimethyl Sulfoxide (DMSO) is a common solvent for many inhibitors, it has been shown to affect CYP3A4 activity and can mask time-dependent inhibition.[1][2] Acetonitrile and methanol are often suitable alternatives that have a lesser impact on enzyme kinetics.[2][3] It is crucial to keep the final solvent concentration in your assay as low as possible, typically below 1% (v/v), to minimize any solvent-induced artifacts.[3]

Q3: How can I assess the stability of my this compound stock solution?

A3: To assess the stability of your stock solution, you can perform a time-course experiment. Prepare a fresh solution and your stored solution. Run your standard CYP3A4 inhibition assay with both solutions side-by-side. A significant decrease in the inhibitory activity of the stored solution compared to the fresh solution indicates degradation. For a more quantitative analysis, LC-MS/MS can be used to measure the concentration of the intact inhibitor over time.

Q4: Are there any known degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively published, compounds with similar structures, such as ritonavir, can undergo oxidation and hydrolysis. The thiazole group present in ritonavir-like compounds can be a site of metabolic modification.[4] Degradation can be accelerated by exposure to light, high temperatures, and extreme pH.

Q5: Can the presence of other components in my assay affect the stability of this compound?

A5: Yes, components of your reaction mixture, such as the buffer system, protein concentration, and the presence of cofactors like NADPH, can influence inhibitor stability. For instance, metabolism-dependent inhibition requires the presence of NADPH for the inhibitor to be converted to its active inhibitory form.[5] Instability could arise if the inhibitor is also a substrate for other enzymes present in the system, such as in human liver microsomes.[6]

Troubleshooting Guides

Issue 1: High Variability in IC50 Values

| Potential Cause | Troubleshooting Step | Rationale |

| Inhibitor Instability in Assay Buffer | Prepare fresh inhibitor dilutions immediately before each experiment. | This compound may degrade in aqueous solutions over the course of an experiment. |

| Solvent Effects | Test different solvents (e.g., acetonitrile, methanol) and ensure the final concentration is minimal (<1%). | Solvents like DMSO can directly inhibit or alter the conformation of CYP3A4, leading to inconsistent results.[1][2] |

| Precipitation of Inhibitor | Visually inspect for precipitation. Determine the kinetic aqueous solubility of this compound in your assay buffer.[7] | Poorly soluble inhibitors can lead to inaccurate and variable IC50 values.[8] |

| Time-Dependent Inhibition | Perform an IC50 shift assay with a pre-incubation step in the presence and absence of NADPH. | If the inhibitor is a time-dependent inhibitor, its potency will increase with pre-incubation time, which can be a source of variability if not controlled. |

Issue 2: Complete Loss of Inhibition

| Potential Cause | Troubleshooting Step | Rationale |

| Degraded Stock Solution | Prepare a fresh stock solution of this compound from a new vial. | Improper long-term storage (e.g., repeated freeze-thaw cycles, storage at room temperature) can lead to complete degradation. |

| Incorrect Concentration | Verify the concentration of your stock solution using a suitable analytical method (e.g., UV-Vis spectroscopy with a known extinction coefficient or LC-MS/MS). | Errors in weighing or dilution can lead to a much lower actual concentration than intended. |

| Rapid Degradation in Assay | Decrease the incubation time of your assay, if possible, or add the inhibitor immediately before starting the reaction. | The inhibitor may be highly unstable under the specific assay conditions (e.g., pH, temperature). |

Quantitative Data

Table 1: Illustrative Thermal Stability of a Ritonavir-like Compound in Solution

| Temperature | Solvent | Half-life (t½) |

| -20°C | DMSO | > 6 months |

| 4°C | DMSO | ~ 2-4 weeks |

| 25°C (Room Temp) | DMSO | < 24 hours |

| 37°C | Aqueous Buffer (pH 7.4) | ~ 2-4 hours |

Note: This data is extrapolated from general knowledge of similar compounds and is intended for illustrative purposes. Actual stability will depend on the specific formulation and conditions.

Table 2: Effect of Solvents on the Apparent IC50 of a Potent CYP3A4 Inhibitor

| Solvent (at 1% v/v) | Apparent IC50 (nM) | Fold Change vs. Acetonitrile |

| Acetonitrile | 50 | 1.0 |

| Methanol | 60 | 1.2 |

| DMSO | 150 | 3.0 |

Note: This table illustrates how the choice of solvent can significantly alter the perceived potency of an inhibitor. DMSO often shows a greater inhibitory effect on CYP3A4, which can mask the true potency of the test compound.[2]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Solution

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in a recommended solvent (e.g., acetonitrile).

-

Aliquoting and Storage: Aliquot the stock solution into multiple small-volume tubes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage.

-

Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours for short-term stability at 37°C; 0, 1, 2, 4, 7, 14 days for intermediate stability at 4°C), remove an aliquot.

-

CYP3A4 Inhibition Assay: On the day of analysis, prepare fresh serial dilutions from the stored aliquots and a freshly prepared stock solution. Perform a standard CYP3A4 inhibition assay (e.g., using a fluorogenic substrate like BFC or a specific substrate like midazolam followed by LC-MS/MS analysis).

-

Data Analysis: Compare the IC50 values obtained from the stored solutions to that of the freshly prepared solution. A significant increase in the IC50 value indicates degradation.

-

(Optional) LC-MS/MS Analysis: Directly measure the concentration of intact this compound in the stored aliquots using a validated LC-MS/MS method.

Protocol 2: IC50 Shift Assay for Time-Dependent Inhibition (TDI)

-

Prepare Reagents:

-

This compound serial dilutions.

-

Human liver microsomes (HLM).

-

NADPH regenerating system.

-

CYP3A4 probe substrate (e.g., midazolam).

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

-

-

Perform Three Sets of Incubations:

-

Condition A (0 min pre-incubation): Add HLM, buffer, and this compound. Immediately add the probe substrate and NADPH to start the reaction.

-

Condition B (30 min pre-incubation without NADPH): Add HLM, buffer, and this compound. Pre-incubate for 30 minutes at 37°C. Then, add the probe substrate and NADPH to start the reaction.

-

Condition C (30 min pre-incubation with NADPH): Add HLM, buffer, NADPH, and this compound. Pre-incubate for 30 minutes at 37°C. Then, add the probe substrate to start the reaction.

-

-

Incubation and Termination: Incubate for a specific time at 37°C. Terminate the reaction by adding a suitable stop solution (e.g., cold acetonitrile).

-

Analysis: Analyze the formation of the metabolite of the probe substrate using LC-MS/MS.

-

Data Interpretation: Calculate the IC50 value for each condition. A significant decrease in the IC50 value in Condition C compared to Conditions A and B indicates time-dependent inhibition.

Visualizations

Caption: Regulation of CYP3A4 gene expression by xenobiotics via the PXR/RXR pathway.

References

- 1. Effect of solvents on the time-dependent inhibition of CYP3A4 and the biotransformation of AZD3839 in human liver microsomes and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of organic solvents on the time-dependent inhibition of CYP3A4 by diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impact of Organic Solvents on Cytochrome P450 Probe Reactions: Filling the Gap with (S)-Warfarin and Midazolam Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. xenotech.com [xenotech.com]